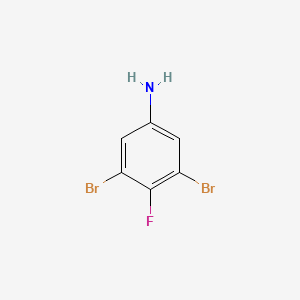
3,5-ジブロモ-4-フルオロアニリン
概要
説明
3,5-Dibromo-4-fluoroaniline is an organic compound with the molecular formula C₆H₄Br₂FN. It is a derivative of aniline, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by bromine atoms, and the hydrogen atom at position 4 is replaced by a fluorine atom. This compound is of significant interest in various fields of chemical research due to its unique structural properties and reactivity.
科学的研究の応用
3,5-Dibromo-4-fluoroaniline has a wide range of applications in scientific research:
生化学分析
Biochemical Properties
3,5-Dibromo-4-fluoroaniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as NAD(P)H-dependent flavin monooxygenase, which mediates oxidative decarboxylation reactions . This interaction is crucial for the catabolism of halogenated aromatic compounds, where 3,5-Dibromo-4-fluoroaniline acts as a substrate, undergoing enzymatic transformations that lead to the formation of various metabolites.
Cellular Effects
The effects of 3,5-Dibromo-4-fluoroaniline on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in oxidative stress responses and detoxification pathways . Additionally, 3,5-Dibromo-4-fluoroaniline can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and flux through metabolic pathways.
Molecular Mechanism
At the molecular level, 3,5-Dibromo-4-fluoroaniline exerts its effects through specific binding interactions with biomolecules. It binds to enzymes such as NAD(P)H-dependent flavin monooxygenase, facilitating the oxidative decarboxylation of halogenated aromatic compounds . This binding interaction is essential for the enzymatic activity and subsequent metabolic transformations. Furthermore, 3,5-Dibromo-4-fluoroaniline can inhibit or activate other enzymes, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-Dibromo-4-fluoroaniline can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3,5-Dibromo-4-fluoroaniline can undergo degradation under certain conditions, leading to the formation of degradation products that may have different biological activities . Long-term exposure to 3,5-Dibromo-4-fluoroaniline in in vitro and in vivo studies has revealed its potential to induce oxidative stress and alter cellular homeostasis.
Dosage Effects in Animal Models
The effects of 3,5-Dibromo-4-fluoroaniline vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in gene expression, enzyme activity, and cellular metabolism . Toxic or adverse effects have been observed at high doses, including oxidative stress, inflammation, and cellular damage. These dosage-dependent effects highlight the importance of careful dose selection in experimental studies.
Metabolic Pathways
3,5-Dibromo-4-fluoroaniline is involved in various metabolic pathways, including oxidative decarboxylation and halogenated aromatic compound catabolism . It interacts with enzymes such as NAD(P)H-dependent flavin monooxygenase, which catalyzes the oxidative decarboxylation of the compound to form metabolites like 2,6-dibromohydroquinone . These metabolic transformations are essential for the detoxification and elimination of halogenated aromatic compounds from the body.
Transport and Distribution
The transport and distribution of 3,5-Dibromo-4-fluoroaniline within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, 3,5-Dibromo-4-fluoroaniline can interact with intracellular binding proteins, influencing its localization and accumulation. These interactions are crucial for the compound’s biological activity and effects on cellular function.
Subcellular Localization
3,5-Dibromo-4-fluoroaniline exhibits specific subcellular localization patterns that influence its activity and function. The compound can be localized to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . Targeting signals and post-translational modifications play a role in directing 3,5-Dibromo-4-fluoroaniline to specific organelles, where it can interact with enzymes and other biomolecules to exert its effects.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-fluoroaniline typically involves the bromination and fluorination of aniline derivatives. One common method includes the bromination of 4-fluoroaniline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature .
Industrial Production Methods: In an industrial setting, the production of 3,5-Dibromo-4-fluoroaniline may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of automated systems ensures consistent product quality and higher yields. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to achieve maximum efficiency .
化学反応の分析
Types of Reactions: 3,5-Dibromo-4-fluoroaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The compound can be reduced to form corresponding aniline derivatives with different substituents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield methoxy-substituted aniline derivatives .
作用機序
The mechanism by which 3,5-Dibromo-4-fluoroaniline exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine substituents enhance its binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. The exact pathways involved depend on the specific application and target molecule .
類似化合物との比較
2,6-Dibromo-4-fluoroaniline: Similar in structure but with bromine atoms at positions 2 and 6 instead of 3 and 5.
3,5-Dibromo-4-chloroaniline: Similar but with a chlorine atom instead of a fluorine atom at position 4.
3,5-Dibromo-4-methoxyaniline: Similar but with a methoxy group instead of a fluorine atom at position 4.
Uniqueness: 3,5-Dibromo-4-fluoroaniline is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications .
特性
IUPAC Name |
3,5-dibromo-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2FN/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKSFHMDFWEBEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)F)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662810 | |
| Record name | 3,5-Dibromo-4-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003709-35-0 | |
| Record name | 3,5-Dibromo-4-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
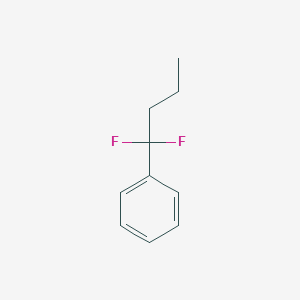
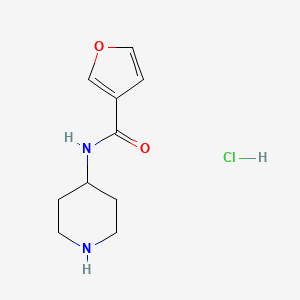
![2-[4-(2-Chlorobenzoyl)phenoxy]acetic acid](/img/structure/B1419392.png)
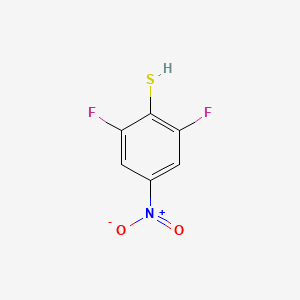
![[1-(4-methoxyphenyl)-1H-pyrazol-3-yl]methanamine hydrochloride](/img/structure/B1419395.png)
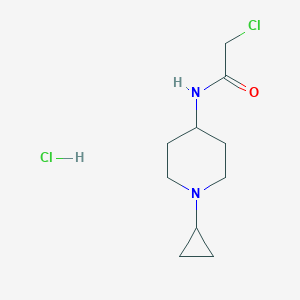
![N-[(2,5-dimethoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine hydrochloride](/img/structure/B1419399.png)
![(3S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B1419401.png)
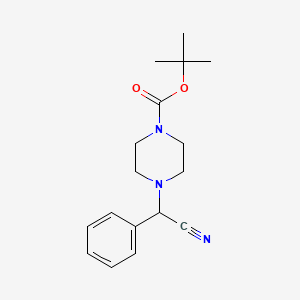

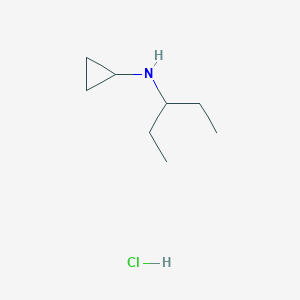
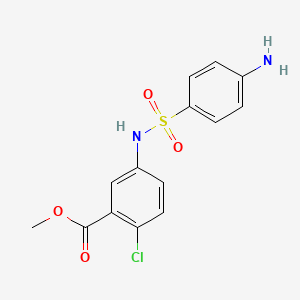

![9-methyl-1H,2H,3H,3aH,4H,9H,9aH-pyrrolo[3,4-b]quinolin-1-one hydrochloride](/img/structure/B1419411.png)
